Cas no 1159983-63-7 (tert-Butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate)

Tert-Butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for the preparation of complex heterocyclic compounds. Its structure features a reactive 1,3-dicarbonyl moiety, enabling diverse functionalization through nucleophilic or condensation reactions. The tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthetic manipulations while allowing selective deprotection under mild acidic conditions. This compound is useful in pharmaceutical research for constructing piperidine-based scaffolds, often found in bioactive molecules. Its methoxyoxoacetyl substituent provides additional reactivity for further derivatization, making it a practical building block for medicinal chemistry and drug discovery applications. The crystalline solid form facilitates handling and storage under standard laboratory conditions.
tert-Butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate structure
1159983-63-7 structure
Product Name:tert-Butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate
CAS No:1159983-63-7
MF:C13H19NO6
MW:285.29306435585
CID:824328
PubChem ID:46941587
Update Time:2025-05-20

tert-Butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate
    • AK-26605
    • ANW-57944
    • CTK8B7617
    • I12-0441
    • KB-260543
    • PubChem22550
    • 1-[(tert-Butoxy)carbonyl]-alpha,3-dioxo-4-piperidineacetic acid methyl ester
    • 1159983-63-7
    • MFCD11111571
    • AKOS015897924
    • tert-Butyl 4-[methoxy(oxo)acetyl]-3-oxopiperidine-1-carboxylate
    • TERT-BUTYL4-(2-METHOXY-2-OXOACETYL)-3-OXOPIPERIDINE-1-CARBOXYLATE
    • DB-023286
    • DTXSID40677457
    • MDL: MFCD11111571
    • Inchi: 1S/C13H19NO6/c1-13(2,3)20-12(18)14-6-5-8(9(15)7-14)10(16)11(17)19-4/h8H,5-7H2,1-4H3
    • InChI Key: JOZPQWCUQZLFBU-UHFFFAOYSA-N
    • SMILES: O(C(N1CC(C(C(C(=O)OC)=O)CC1)=O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 285.12123733g/mol
  • Monoisotopic Mass: 285.12123733g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 437
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 90Ų

Experimental Properties

  • Density: 1.227

tert-Butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A129007345-1g
tert-Butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate
1159983-63-7 95%
1g
$671.96 2023-09-04
Chemenu
CM180326-1g
tert-Butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate
1159983-63-7 95%
1g
$729 2021-08-05
TRC
T071470-50mg
tert-Butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate
1159983-63-7
50mg
$ 510.00 2022-06-03
TRC
T071470-100mg
tert-Butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate
1159983-63-7
100mg
$ 850.00 2022-06-03
Chemenu
CM180326-1g
tert-Butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate
1159983-63-7 95%
1g
$690 2023-01-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1641528-1g
Tert-butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate
1159983-63-7 98%
1g
¥7954.00 2024-08-09

Additional information on tert-Butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate

tert-Butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate: A Comprehensive Overview

The compound tert-butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate (CAS No. 1159983-63-7) is a highly specialized organic molecule with significant applications in the fields of organic synthesis and drug discovery. This compound, characterized by its complex structure, has garnered attention due to its potential as an intermediate in the synthesis of bioactive molecules and its role in the development of novel therapeutic agents.

At its core, the molecule features a piperidine ring, a six-membered cyclic amine, which serves as a versatile scaffold for various functional groups. The tert-butyl group attached to the piperidine ring adds steric bulk, which can influence the molecule's stability and reactivity. Additionally, the presence of a 2-methoxy-2-oxoacetyl group introduces both electron-donating and electron-withdrawing functionalities, enhancing the compound's versatility in chemical reactions.

Recent studies have highlighted the importance of tert-butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate in medicinal chemistry. Researchers have explored its role as an intermediate in the synthesis of peptide mimetics and bioisosteres, which are critical in designing drugs with improved pharmacokinetic profiles. The compound's ability to undergo various transformations, such as nucleophilic substitutions and cyclizations, makes it a valuable building block in organic synthesis.

One notable application of this compound is its use in the development of β-lactam antibiotics. The piperidine ring structure is analogous to components found in these antibiotics, making it a promising candidate for further exploration in antimicrobial drug discovery. Furthermore, its carboxylate group facilitates interactions with biological targets, potentially enhancing its bioavailability and efficacy.

The synthesis of tert-butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate involves a multi-step process that combines principles from both classical organic chemistry and modern catalytic methods. Key steps include the formation of the piperidine ring through intramolecular cyclization and subsequent functionalization to introduce the methoxy and oxo groups. These steps are optimized to ensure high yields and purity, which are essential for downstream applications.

In terms of physical properties, this compound exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its stability under various reaction conditions has been thoroughly investigated, making it suitable for use in both laboratory settings and industrial-scale production.

From an environmental perspective, studies have shown that tert-butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate has low toxicity to aquatic organisms when used at recommended concentrations. This aligns with current trends toward green chemistry practices, where minimizing environmental impact is a priority.

In conclusion, tert-butyl 4-(2-methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate (CAS No. 1159983-63-) stands out as a significant molecule with wide-ranging applications in organic synthesis and drug discovery. Its unique structure and reactivity make it an invaluable tool for researchers aiming to develop innovative therapeutic agents. As advancements in synthetic methodologies continue to unfold, this compound is poised to play an even more prominent role in the field of medicinal chemistry.

Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd